molecular formula C8H8N6O2 B13579133 N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B13579133
M. Wt: 220.19 g/mol
InChI Key: NGTWUGPIDVWYID-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a complex organic compound that features a nitro group, a tetrazole ring, and a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of sodium azide with an appropriate nitrile under acidic conditions to form the tetrazole ring. This intermediate is then subjected to nitration using a mixture of nitric acid and acetic anhydride to introduce the nitro group. The final step involves the methylation of the aniline group using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the aniline can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The tetrazole ring can interact with metal ions, potentially disrupting metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-nitroaniline: Lacks the tetrazole ring, making it less reactive in certain applications.

    5-nitro-1H-tetrazole: Does not have the aniline or methyl groups, limiting its use in organic synthesis.

    2-nitroaniline: Similar structure but lacks the methyl and tetrazole groups, affecting its chemical reactivity.

Uniqueness

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H8N6O2

Molecular Weight

220.19 g/mol

IUPAC Name

N-methyl-2-nitro-5-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C8H8N6O2/c1-9-6-4-5(8-10-12-13-11-8)2-3-7(6)14(15)16/h2-4,9H,1H3,(H,10,11,12,13)

InChI Key

NGTWUGPIDVWYID-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C2=NNN=N2)[N+](=O)[O-]

Origin of Product

United States

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